
Pelubiprofen
Vue d'ensemble
Description
Le Pelubiprofen est un médicament anti-inflammatoire non stéroïdien appartenant à la classe des profènes. Il est principalement utilisé pour traiter les douleurs dorsales et l'arthrose. Développé en Corée du Sud par Daewon Pharmaceuticals, le this compound est commercialisé dans plusieurs pays, notamment la Corée et la Russie .
Méthodes De Préparation
Le Pelubiprofen peut être synthétisé par réaction du 1-(1-pipéridino)cyclohexène avec le 2-(4-formylphényl)propanoate d'éthyle . La méthode de préparation consiste à ajouter un solvant de dissolution au this compound, à agiter à une température comprise entre -10 et 50 °C, à cristalliser, à agiter, à filtrer et à sécher pour obtenir du this compound avec différentes tailles de particules . Les méthodes de production industrielle se concentrent sur l'optimisation de la solubilité et de l'absorption, telles que le développement du this compound trométhamine avec une meilleure sécurité gastro-intestinale .
Analyse Des Réactions Chimiques
Le Pelubiprofen subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former les cétones et les acides correspondants.
Réduction : Les réactions de réduction peuvent convertir le this compound en dérivés d'alcool.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium aluminium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent les cétones, les alcools et les dérivés substitués.
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les médicaments anti-inflammatoires non stéroïdiens.
Biologie : Étudié pour ses effets sur les voies cellulaires et l'inflammation.
Industrie : Développé en formulations avec une solubilité et une absorption améliorées, telles que le this compound trométhamine.
Mécanisme d'action
Le this compound agit en inhibant les enzymes cyclooxygénase-1 et cyclooxygénase-2, responsables de la production de prostaglandines. Les prostaglandines sont des substances présentes dans l'organisme qui provoquent la douleur, la fièvre et l'inflammation. En réduisant la production de prostaglandines, le this compound soulage les symptômes de la douleur et de l'inflammation .
Applications De Recherche Scientifique
Clinical Trials
Pelubiprofen has been the subject of numerous clinical trials aimed at evaluating its efficacy and safety compared to other NSAIDs. Notably:
- Rheumatoid Arthritis : A phase III trial demonstrated that this compound was non-inferior to celecoxib in reducing pain levels in patients with moderate to severe rheumatoid arthritis. The mean decrease in pain on a visual analogue scale was 26.2 mm for this compound compared to 21.2 mm for celecoxib, suggesting comparable effectiveness .
- Knee Osteoarthritis : Another study assessed the efficacy of controlled-release this compound versus aceclofenac in patients with symptomatic knee osteoarthritis. Results indicated that this compound provided similar pain relief without increasing adverse events, reinforcing its potential as a safer alternative .
Formulation Development
Recent research has focused on enhancing the pharmacological properties of this compound through innovative formulations:
- This compound Tromethamine : This new formulation aims to improve solubility and gastrointestinal safety. Studies have shown that this compound Tromethamine exhibits better absorption characteristics than standard this compound, leading to higher plasma concentrations and reduced gastrointestinal damage in animal models .
Formulation | Key Benefits | Study Findings |
---|---|---|
Standard this compound | Effective anti-inflammatory properties | Associated with gastrointestinal adverse events |
This compound Tromethamine | Improved solubility and GI safety | Higher absorption rates; reduced gastric damage |
Pharmacokinetics and Pharmacodynamics
Research utilizing stable isotope-labeled versions of this compound has advanced understanding of its metabolism and distribution:
- This compound-13C,d3 : This labeled compound is used as a tracer in pharmacokinetic studies, allowing researchers to track the compound's behavior within biological systems. It aids in elucidating the drug's pharmacodynamics, providing insights into its interaction with molecular targets.
Case Studies
- Efficacy Comparison with Celecoxib :
- Controlled Release Formulation :
Mécanisme D'action
Pelubiprofen works by inhibiting the enzymes cyclooxygenase-1 and cyclooxygenase-2, which are responsible for producing prostaglandins. Prostaglandins are substances in the body that cause pain, fever, and inflammation. By reducing the production of prostaglandins, this compound alleviates symptoms of pain and inflammation .
Comparaison Avec Des Composés Similaires
Le Pelubiprofen est comparé à d'autres médicaments anti-inflammatoires non stéroïdiens, tels que :
Ibuprofène : Les deux appartiennent à la classe des profènes et ont des effets anti-inflammatoires similaires, mais le this compound a été développé pour avoir une meilleure sécurité gastro-intestinale.
Naproxène : Un autre médicament anti-inflammatoire non stéroïdien ayant des utilisations similaires, mais le this compound offre un profil de sécurité différent.
L'unicité du this compound réside dans son développement pour une meilleure solubilité, absorption et sécurité gastro-intestinale par rapport aux autres médicaments anti-inflammatoires non stéroïdiens .
Activité Biologique
Pelubiprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity primarily through its selective inhibition of cyclooxygenase-2 (COX-2). This article delves into the pharmacological properties, efficacy, safety profiles, and case studies associated with this compound, supported by diverse research findings.
This compound functions by inhibiting COX-2, an enzyme responsible for the production of prostaglandins that mediate inflammation and pain. The inhibition of COX-2 leads to a reduction in the levels of prostaglandin E2 (PGE2), which is pivotal in inflammatory responses. This selective inhibition is associated with a lower incidence of gastrointestinal side effects compared to traditional NSAIDs that inhibit both COX-1 and COX-2.
Pharmacokinetics and Pharmacodynamics
Recent studies have explored the pharmacokinetic and pharmacodynamic characteristics of this compound. A notable study compared this compound tromethamine (a formulation designed to enhance solubility and absorption) with conventional this compound. The findings indicated that:
- Bioavailability : this compound tromethamine showed increased absorption and exposure compared to the standard formulation.
- COX-2 Inhibition : The maximum COX-2 inhibitory effect was approximately 98% for 25 mg of this compound tromethamine, demonstrating its potency in reducing inflammatory markers .
Table 1: Pharmacokinetic Parameters
Study | Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) |
---|---|---|---|
I | 30 mg PEL | X | Y |
II | 25 mg PEL-T | Z | W |
Efficacy in Clinical Trials
This compound has been subjected to various clinical trials assessing its efficacy in conditions like rheumatoid arthritis (RA). A phase III trial compared this compound with celecoxib, revealing that:
- Pain Reduction : this compound was non-inferior to celecoxib in reducing pain as measured by a visual analog scale (VAS).
- Adverse Events : The incidence of adverse drug reactions (ADRs) was higher in the this compound group (31.2%) compared to celecoxib (20.6%), particularly gastrointestinal ADRs (20.8% vs. 8.8%) .
Table 2: Efficacy Outcomes in RA Patients
Outcome Measure | This compound Group (n=77) | Celecoxib Group (n=68) | p-value |
---|---|---|---|
VAS Pain Reduction (Week 6) | 42.9 ± 21.4 | 42.7 ± 24.2 | 0.95 |
KHAQ Score Reduction | 0.0 ± 0.5 | 0.0 ± 0.5 | - |
Rescue Medication Frequency | 0.7 ± 3.5 | 0.7 ± 3.6 | - |
Safety Profile
While this compound exhibits efficacy, its safety profile raises concerns, particularly regarding gastrointestinal issues. The prodrug nature of this compound contributes to fewer GI complications than traditional NSAIDs but still presents risks:
- Gastrointestinal Events : A significant percentage of patients reported gastrointestinal ADRs, necessitating careful monitoring during treatment.
- Case Studies : Reports indicate serious adverse effects such as drug-induced liver injury leading to conditions like Vanishing Bile Duct Syndrome, highlighting the need for vigilance in prescribing .
Propriétés
IUPAC Name |
2-[4-[(E)-(2-oxocyclohexylidene)methyl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-11H,2-5H2,1H3,(H,18,19)/b14-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZUGWXLBGZUPP-GXDHUFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=C2CCCCC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)/C=C/2\CCCCC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048795 | |
Record name | Pelubiprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69956-77-0 | |
Record name | Pelubiprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69956-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pelubiprofen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069956770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelubiprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12150 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pelubiprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PELUBIPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1619C79FVJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.